N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride
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Overview
Description
Monomethyl auristatin D hydrochloride: is a synthetic antineoplastic agent that is commonly used as a payload in antibody-drug conjugates (ADCs). It is a potent tubulin inhibitor, which means it disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. This compound is particularly effective in targeting and killing cancer cells when conjugated to antibodies that specifically bind to cancer cell markers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin D hydrochloride involves multiple steps, starting from the natural product dolastatin 10. The key steps include selective methylation, amidation, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of monomethyl auristatin D hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated synthesis and purification systems ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions: Monomethyl auristatin D hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and esters. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving organic solvents and catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
Monomethyl auristatin D hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tubulin inhibition and microtubule dynamics.
Biology: Researchers use it to investigate cell cycle regulation, apoptosis, and cancer cell biology.
Medicine: As a payload in ADCs, it is used in the development of targeted cancer therapies. Several ADCs containing monomethyl auristatin D hydrochloride are currently in clinical trials or have been approved for use in cancer treatment.
Industry: It is used in the pharmaceutical industry for the production of ADCs and other targeted therapies.
Mechanism of Action
Monomethyl auristatin D hydrochloride exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, it disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the tubulin heterodimers, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Monomethyl auristatin D hydrochloride is often compared with other tubulin inhibitors and ADC payloads, such as:
Monomethyl auristatin E: Similar in structure and function but with different pharmacokinetic properties.
Dolastatin 10: The natural product from which monomethyl auristatin D is derived, with similar but less potent activity.
Maytansine: Another potent tubulin inhibitor used in ADCs, with a different mechanism of action and toxicity profile.
Monomethyl auristatin D hydrochloride is unique in its high potency and specificity when used as a payload in ADCs, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C41H67ClN6O6S |
---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H |
InChI Key |
SGRTVTGXHFCGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origin of Product |
United States |
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